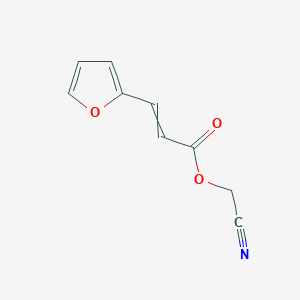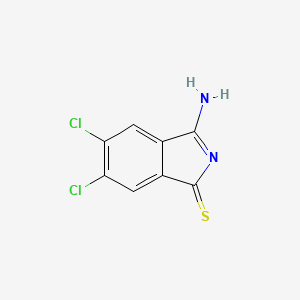
3-Amino-5,6-dichloro-1H-isoindole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,6-dichloro-1H-isoindole-1-thione is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dichloro-1H-isoindole-1-thione typically involves the reaction of 4,5-dichlorophthalic acid with appropriate amines under controlled conditions. For instance, a mixture of 4,5-dichlorophthalic acid and 8-aminoquinoline in dimethylformamide (DMF) can be heated to 393 K for 30 minutes, followed by the addition of ethanol to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5,6-dichloro-1H-isoindole-1-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted isoindole derivatives.
Applications De Recherche Scientifique
3-Amino-5,6-dichloro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5,6-dichloro-1H-isoindole-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
5-Amino-1H-isoindole-1,3(2H)-dione: This compound shares a similar isoindole core but differs in its functional groups.
4,5-Dichlorophthalimide: Another related compound with similar chlorinated positions.
Uniqueness: 3-Amino-5,6-dichloro-1H-isoindole-1-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
90313-42-1 |
|---|---|
Formule moléculaire |
C8H4Cl2N2S |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
3-amino-5,6-dichloroisoindole-1-thione |
InChI |
InChI=1S/C8H4Cl2N2S/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |
Clé InChI |
GOKZDLGFYMXLKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)C(=S)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


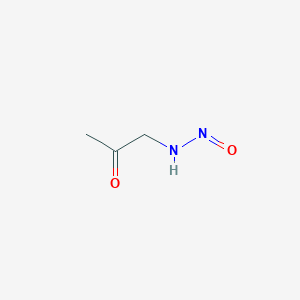
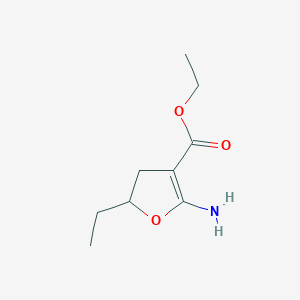
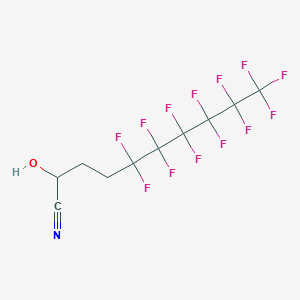

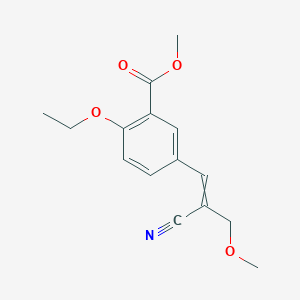
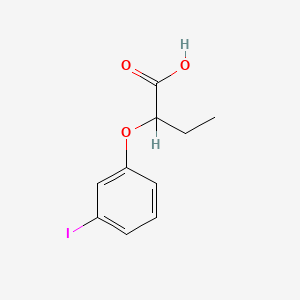
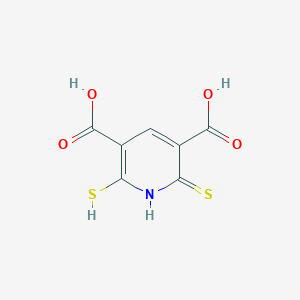
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
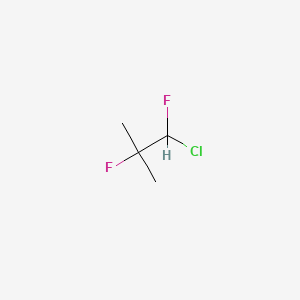
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
